1-Bicyclo[2.1.0]pentanylmethanamine
Description
1-Bicyclo[2.1.0]pentanylmethanamine is a bicyclic amine characterized by a fused bicyclo[2.1.0]pentane scaffold with a methanamine substituent. Most research focuses on structurally related bicyclo systems (e.g., [1.1.1], [1.1.0], or [4.1.0]), which provide insights into its hypothetical properties and applications .
Properties
Molecular Formula |
C6H11N |
|---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
1-bicyclo[2.1.0]pentanylmethanamine |
InChI |
InChI=1S/C6H11N/c7-4-6-2-1-5(6)3-6/h5H,1-4,7H2 |
InChI Key |
BQJAETXCOKDRDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1C2)CN |
Origin of Product |
United States |
Preparation Methods
Formation of 3-Sulfonylcyclobutanol Intermediate
- The methyl sulfone is deprotonated by a dialkylmagnesium reagent to form a nucleophilic sulfonyl carbanion.
- This carbanion attacks the epoxide (4-chloro-1,2-epoxybutane), opening the ring to form a 3-sulfonylcyclobutanol intermediate.
- Activation of the hydroxyl group by sulfonyl chloride (e.g., PhSO2Cl) converts it into a good leaving group.
Transannular Nucleophilic Substitution and Ring Closure
- A strong base (e.g., n-BuLi or t-BuLi) induces transannular nucleophilic substitution, where the sulfonyl group facilitates intramolecular ring closure, forming the bicyclo[2.1.0]pentane core.
- This step is stereospecific and preserves enantiopurity when chiral epoxides are used.
Conversion to Methanamine Derivative
- While the literature focuses on sulfonyl-substituted bicyclo[2.1.0]pentanes, these intermediates can be converted to methanamine derivatives through nucleophilic displacement of the sulfonyl group or reduction/amidation sequences, though specific protocols for 1-Bicyclo[2.1.0]pentanylmethanamine are less commonly detailed and may require additional steps.
Comparative Analysis of Preparation Methods
| Feature | Ring Contraction Method | One-Pot Strain-Release Method |
|---|---|---|
| Starting Materials | Bicyclo[3.1.0]hexan-2-one derivatives | Methyl sulfones and 4-chloro-1,2-epoxybutane |
| Number of Steps | Multi-step (diazo transfer, thermal rearrangement, functionalization) | One-pot procedure |
| Reaction Conditions | Thermal ring contraction, diazo chemistry | Mild to moderate temperatures, organomagnesium bases |
| Yield | Moderate to good, depending on step | High (up to 77% isolated for bicyclo[1.1.0]butanes; slightly lower for housanes) |
| Stereochemical Control | Possible via stereoisomeric intermediates | High stereospecificity with chiral epoxides |
| Scalability | Moderate | Gram-scale demonstrated |
| Safety Considerations | Handling of diazo compounds and thermal steps | Requires handling of organometallic reagents |
| Versatility | Functional group diversity possible | Provides bench-stable sulfonyl intermediates for further transformations |
Summary of Key Research Findings
- The one-pot synthesis of 1-sulfonylbicyclo[2.1.0]pentanes from methyl sulfones and 4-chloro-1,2-epoxybutane represents a significant advancement in the efficient preparation of bicyclo[2.1.0]pentane derivatives.
- Optimized conditions involve the use of dialkylmagnesium reagents as double bases and benzenesulfonyl chloride as an activating agent, achieving up to 77% isolated yield for related bicyclo[1.1.0]butanes and slightly lower yields for housanes.
- The method is stereospecific and scalable, with the ability to produce enantioenriched products when chiral epoxides are employed.
- These sulfonyl-substituted bicyclo[2.1.0]pentanes serve as valuable intermediates for further functionalization, including conversion to amines such as this compound.
- Traditional ring contraction methods from bicyclo[3.1.0]hexan-2-one provide alternative routes but are more complex and less efficient.
Chemical Reactions Analysis
Types of Reactions
1-Bicyclo[2.1.0]pentanylmethanamine undergoes various types of chemical reactions, including:
Isomerization: The compound can isomerize to form cyclopentene or 1,4-pentadiene under thermal conditions.
Cycloaddition: It can participate in cycloaddition reactions with compounds like fumaronitrile.
Radical Reactions: The compound can undergo radical reactions with reagents such as bromine, bromotrichloromethane, and t-butyl hypochlorite.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bromine, hydrogen bromide, and lead tetraacetate . Reaction conditions vary depending on the desired transformation, but thermal and photochemical conditions are often employed.
Major Products
Major products formed from reactions with this compound include cyclopentene, 1,4-pentadiene, and various cycloaddition products .
Scientific Research Applications
1-Bicyclo[2.1.0]pentanylmethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bicyclo[2.1.0]pentanylmethanamine involves its ability to undergo ring-opening reactions, which release strain energy and drive chemical transformations . The compound can interact with various molecular targets and pathways, depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Structural and Functional Differences
- Ring Strain and Reactivity: The [2.1.0] system likely exhibits higher ring strain compared to [1.1.1] due to its fused bicyclic geometry. This strain may increase reactivity in substitution or addition reactions. In contrast, [1.1.1] systems are more rigid and less strained, making them popular in drug design for mimicking aromatic rings . The [1.1.0] system in {3-methylbicyclo[1.1.0]butan-1-yl}methanamine has notable steric hindrance, which limits its synthetic utility compared to [1.1.1] analogs .
- Substituent Effects: Fluorinated derivatives (e.g., [3-Fluoro-1-bicyclo[1.1.1]pentanyl]methanamine HCl) demonstrate improved metabolic stability and bioavailability compared to non-halogenated analogs, as seen in preclinical studies . Hydrochloride salts (e.g., 1-Bicyclo[1.1.1]pentanylmethanamine HCl) are commonly used to enhance solubility for pharmacological testing .
Applications :
- Bicyclo[1.1.1]pentane derivatives are established bioisosteres for tert-butyl or phenyl groups in drug candidates, as seen in compounds like Bicyclo[1.1.1]pentane-1,3-dimethylamine dihydrochloride (CAS 1523572-06-6) .
- Larger systems (e.g., [4.1.0]) are less studied but may offer unique conformational properties for material science .
Q & A
Basic Research: What are the optimized synthetic routes for 1-Bicyclo[2.1.0]pentanylmethanamine, and how do reaction conditions influence yield?
Answer:
Synthesis of strained bicyclic amines like this compound typically involves multi-step strategies. A foundational approach includes:
- Precursor preparation : Starting with bicyclo[2.1.0]pentane derivatives, such as ketones or halides, followed by reductive amination or nucleophilic substitution .
- Catalytic systems : Transition metal catalysts (e.g., Pd or Ni) in cross-coupling reactions improve selectivity, especially for introducing the methanamine moiety .
- Purification : Techniques like column chromatography or recrystallization are critical due to the compound's sensitivity to ring strain and steric hindrance.
Yield optimization requires precise control of temperature (often <0°C to prevent ring-opening) and solvent polarity (e.g., THF or DCM to stabilize intermediates) .
Basic Research: How is the structural integrity of this compound validated experimentally?
Answer:
Key analytical methods include:
- NMR spectroscopy : - and -NMR confirm bicyclic framework retention and amine group positioning. Ring strain causes distinct downfield shifts for bridgehead protons .
- X-ray crystallography : Resolves bond angles and distances, critical for verifying the bicyclo[2.1.0]pentane geometry .
- Mass spectrometry : High-resolution MS validates molecular formula (e.g., CHN) and detects fragmentation patterns indicative of bicyclic stability .
Advanced Research: How can contradictory data on the solvolytic reactivity of bicyclo[2.1.0]pentane derivatives be resolved?
Answer:
Discrepancies in solvolysis outcomes (e.g., ring-opening vs. retention) arise from competing mechanisms:
- Cationic intermediates : Solvolysis of 1-Bicyclo[2.1.0]pentyl halides may generate strained carbocations prone to rearrangement (e.g., to methylenecyclobutyl derivatives) .
- Experimental design : Use isotopic labeling (e.g., ) to track carbon migration pathways. Kinetic studies under controlled pH and solvent polarity (e.g., aqueous acetone vs. ethanol) can isolate dominant reaction pathways .
- Computational modeling : DFT calculations predict transition states and energy barriers, clarifying preference for Wagner-Meerwein shifts vs. direct substitution .
Advanced Research: What methodologies identify biological targets of this compound in biochemical pathways?
Answer:
- Surface plasmon resonance (SPR) : Screens for binding affinity to enzymes or receptors (e.g., monoamine oxidases) by monitoring real-time interactions .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-protein binding, revealing selectivity over linear amines due to rigid bicyclic geometry .
- Mutagenesis studies : Replace residues in target proteins (e.g., catalytic sites) to assess hydrogen bonding or steric interactions with the bicyclic core .
Advanced Research: How can computational tools predict the synthetic accessibility of this compound derivatives?
Answer:
- Retrosynthetic planning : Use AI-driven platforms (e.g., Pistachio, Reaxys) to propose feasible routes by analyzing bicyclic amine databases and reaction templates .
- Descriptor-based models : Calculate parameters like synthetic complexity score (SCScore) to prioritize routes with minimal steps and high atom economy .
- Transition state libraries : Pre-computed TS barriers for strained systems guide catalyst selection (e.g., chiral ligands for enantioselective synthesis) .
Comparative Research: How does this compound differ from structurally similar bicyclic amines in reactivity and applications?
Answer:
A comparative analysis reveals:
| Compound | Key Feature | Reactivity/Application Difference |
|---|---|---|
| Bicyclo[1.1.1]pentanylmethanamine | Smaller ring strain | Higher thermal stability but lower solubility |
| Bicyclo[3.2.0]heptanylmethanamine | Larger ring system | Enhanced bioavailability in CNS-targeting drugs |
| 2,2-Difluoro derivatives | Fluorine substitution | Increased metabolic resistance in PET imaging |
Differences arise from ring strain (higher in [2.1.0] systems), steric bulk, and electronic effects of substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
